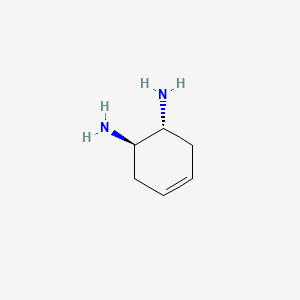

(1R,2R)-4-Cyclohexene-1,2-diamine

Description

The exact mass of the compound this compound is 112.100048391 g/mol and the complexity rating of the compound is 86.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohex-4-ene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDENNVQHCXLZDN-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208533-40-8 | |

| Record name | (1R,2R)-4-Cyclohexene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability & Structural Dynamics of Chiral Cyclohexene Diamines

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Chiral vicinal diamines are privileged scaffolds in asymmetric catalysis and medicinal chemistry.[1] While trans-1,2-diaminocyclohexane (DACH) is the industry standard for stability, its unsaturated analog—chiral 4,5-diaminocyclohex-1-ene —offers unique electronic properties and functionalization vectors. However, the introduction of the double bond creates a metastable system. This guide details the thermodynamic vulnerabilities of these compounds, specifically the conformational penalties imposed by the half-chair geometry and the enthalpic driving force toward aromatization.

Structural Dynamics & Conformational Analysis

The Half-Chair Constraint

Unlike the rigid chair conformation of cyclohexane (

-

Pucker Amplitude: The C1=C2 double bond flattens one side of the ring, forcing C4 and C5 out of the plane.[1]

-

Pseudo-Axial vs. Pseudo-Equatorial: Substituents at C4/C5 do not occupy true axial/equatorial positions.[1] Instead, they adopt pseudo-axial (

) and pseudo-equatorial ( -

The Stability Penalty: In trans-4,5-diaminocyclohexene, the diequatorial preference is less pronounced than in DACH because the 1,3-diaxial interactions are reduced by the planar double bond. However, the A(1,2) strain (gauche interaction between the two amine groups) remains the dominant destabilizing factor.

Thermodynamic Preference: Trans vs. Cis

The trans-isomer is thermodynamically superior to the cis-isomer, but the energy gap is narrower than in saturated systems.

| Isomer | Conformation | Stability Assessment |

| (4R,5R)-Trans | Diequatorial ( | Metastable (Preferred). Minimizes 1,2-dipolar repulsion between amine lone pairs. |

| (4R,5R)-Trans | Diaxial ( | Unstable. High steric strain; transiently accessible at high T (>80°C).[1] |

| (4R,5S)-Cis | Axial/Equatorial ( | Unstable. Incurs significant gauche interactions; prone to rapid epimerization if |

Visualization: Conformational Energy Landscape

The following diagram illustrates the equilibrium between the preferred diequatorial conformer and the diaxial transition state.

Thermodynamic Degradation Pathways

The most critical threat to the stability of chiral cyclohexene diamines is oxidative aromatization .[1] The transformation of the cyclohexene core into a benzene ring (phenylenediamine) is driven by a massive release of resonance energy.[1]

The Aromatization Sink

-

Driving Force: Conversion of cyclohexene to benzene releases approx. -28 kcal/mol (resonance energy).

-

Mechanism: Oxidative dehydrogenation. This is often catalyzed by trace metals (Pd, Cu) or promoted by atmospheric oxygen under basic conditions.

-

Detection: The appearance of aromatic signals in

H NMR (6.5–7.5 ppm) is the primary indicator of degradation.

Racemization Risks

Unlike DACH, the allylic protons in cyclohexene diamines are more acidic due to the electron-withdrawing inductive effect of the double bond.

-

Pathway: Deprotonation at C4/C5

Planar enolate-like intermediate -

Trigger: Strong bases (e.g., NaH, KHMDS) used during ligand metallation.

Synthesis & Stabilization Strategies

To access these metastable compounds reliably, kinetic control must be maintained.[1]

Self-Validating Synthesis Protocol

Objective: Synthesis of (4R,5R)-4,5-diaminocyclohex-1-ene via epoxide opening.

-

Starting Material: (1R,2R)-4,5-epoxycyclohex-1-ene.

-

Nucleophilic Opening:

-

Reagent: Sodium azide (

) in aqueous acetone. -

Mechanism: S_N2 attack favors trans-diaxial opening (Furthst-Plattner Rule).

-

Validation:

H NMR coupling constant

-

-

Reduction: Staudinger reduction (

,

Storage & Handling[2]

-

Store as Salt: Convert the free base diamine to the dihydrochloride or tartrate salt immediately.[1] The protonated ammonium species are resistant to oxidation.

-

Argon Atmosphere: Exclude

to prevent spontaneous dehydrogenation.[1] -

Chelation: When used as ligands, coordination to metal centers (e.g., Pt, Ir) generally locks the conformation and prevents aromatization.[1]

Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee)

Standard HPLC methods for DACH often fail due to the alkene's UV activity.[1] Use this modified protocol.

-

Column: Chiralpak IA or IB (Immobilized amylose/cellulose).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] DEA is critical to prevent peak tailing of free amines.[1]

-

Flow Rate: 0.5 mL/min at 25°C.

-

Detection: UV at 210 nm (alkene absorption).

-

Self-Validation: Inject a racemic standard first. Resolution (

) between enantiomers must be > 1.5.[1]

Protocol: Thermal Stability Assessment (DSC)

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Conditions: Ramp 10°C/min from 25°C to 250°C under

. -

Interpretation:

-

Endotherm (< 150°C): Melting point.

-

Exotherm (> 180°C): Decomposition/Aromatization.[2]

-

Pass Criteria: No exothermic events below 120°C.

-

References

-

Bennani, Y. L., & Hanessian, S. (1994).[1] Trans-1,2-diaminocyclohexane derivatives as chiral reagents, scaffolds, and ligands for catalysis: Applications in asymmetric synthesis. Chemical Reviews.[1] Link

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.[1] Link

-

Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[3] Accounts of Chemical Research. Link

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[3] Wiley-Interscience. (Foundational text for A-values and conformational analysis). Link

-

Campbell, E. J., et al. (2002). Dehydrogenation of Cyclohexane Derivatives.[2] Journal of Catalysis.[1] (Mechanism of aromatization).[2] Link

Sources

A Comprehensive Guide to the Chemical Identifiers of (1R,2R)-4-Cyclohexene-1,2-diamine

Executive Summary

In the realms of catalysis, chiral ligand synthesis, and pharmaceutical development, the precise and unambiguous identification of chemical entities is paramount. (1R,2R)-4-Cyclohexene-1,2-diamine is a valuable chiral building block whose utility is contingent on its exact stereochemical definition. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the critical identifiers for this compound. Moving beyond a simple list, this document elucidates the significance and application of each identifier, explains the causal logic behind their use in database searching and regulatory contexts, and addresses common points of confusion with related structures. By synthesizing structural data, database logic, and practical search strategies, this guide serves as an authoritative reference for ensuring scientific accuracy and integrity in any work involving this compound.

Introduction: The Significance of this compound

This compound is a C2-symmetric chiral diamine. Its importance in modern chemistry stems from its role as a precursor to a wide array of chiral ligands, catalysts, and pharmacologically active molecules. The defined (1R,2R) stereochemistry at the two amine-bearing carbons provides a rigid and predictable three-dimensional framework. This is crucial for asymmetric synthesis, where the ligand's chirality is transferred to the products of a chemical reaction, enabling the selective formation of a single enantiomer. The cyclohexene backbone also offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts or molecular scaffolds. Given that subtle changes in stereochemistry can lead to dramatic differences in biological activity or catalytic efficiency, the ability to identify this specific isomer without ambiguity is a foundational requirement for any research or development effort.

The Critical Role of Chemical Identifiers

In the digital age of chemical research, reliance on trivial or IUPAC names alone is insufficient and fraught with potential error. A robust system of alphanumeric identifiers has been developed to provide a universal, machine-readable language for defining molecules. Each identifier serves a distinct purpose:

-

CAS Registry Number®: A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. It acts as a definitive, unambiguous link to a substance, regardless of what naming convention is used.

-

Structure-Based Identifiers (SMILES, InChI, InChIKey): These are algorithmic translations of a molecule's 2D or 3D structure into a linear string of text. They are essential for computational chemistry and for searching structure-based databases. Crucially, they can encode stereochemistry with absolute precision.

-

Database-Specific Identifiers (e.g., PubChem SID/CID): Large chemical databases like PubChem assign their own unique identifiers to substance depositions and standardized compound entries. Understanding the distinction between these is vital for effective data retrieval.

The correct use of these identifiers ensures reproducibility, facilitates accurate literature and patent searches, supports regulatory compliance, and enables seamless data exchange between different software and database platforms.

Primary Identifiers for this compound

The cornerstone of identifying this specific chiral diamine is its CAS Registry Number and its structural identifiers. These data points form the primary reference for sourcing, methodology, and reporting.

| Identifier Type | Value | Source(s) |

| CAS Registry Number | 208533-40-8 | [1] |

| Molecular Formula | C₆H₁₂N₂ | |

| Molecular Weight | 112.17 g/mol | |

| IUPAC Name | (1R,2R)-Cyclohex-4-ene-1,2-diamine | |

| SMILES String | N[C@@H]1CC=CC[C@H]1N | |

| InChI | 1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1 | |

| InChIKey | ZDENNVQHCXLZDN-PHDIDXHHSA-N | |

| Beilstein/REAXYS No. | 7803057 | |

| MDL Number | MFCD16618373 |

Expertise in Action: Deconstructing the Identifiers

-

CAS Number (208533-40-8): This is the most reliable identifier for procurement and regulatory purposes. When ordering from a supplier or citing a compound in a patent, this number ensures you are referring to the correct chemical entity.

-

SMILES (Simplified Molecular-Input Line-Entry System): The string N[C@@H]1CC=CC[C@H]1N provides a concise structural representation. The [C@@H] notation is critical; it defines the absolute stereochemistry at the chiral centers according to specific SMILES conventions. This format is invaluable for quick structure searches in chemical drawing software and databases.

-

InChI (International Chemical Identifier): The InChI string is a more formalized and layered identifier. Let's break down the stereochemical layer: /t5-,6-. This explicitly defines the relative stereochemistry of the atoms numbered 5 and 6 in the connection layer. The final layer, /m1, indicates that this is a specific enantiomer, and /s1 confirms it as an absolute stereochemical definition.

-

InChIKey (Hashed InChI): The InChIKey ZDENNVQHCXLZDN-PHDIDXHHSA-N is a 27-character, fixed-length hash of the full InChI. Its primary utility is for web-based searches (e.g., in Google or PubMed). It is designed to be a compact, near-unique digital signature for the molecule, avoiding the complexities of special characters found in SMILES or InChI. The final character N indicates it is a neutral molecule.

Navigating Chemical Databases: The PubChem Case Study

Effective research requires retrieving data from large public repositories. PubChem, hosted by the U.S. National Center for Biotechnology Information (NCBI), is a primary resource. However, a nuanced understanding of its structure is necessary for precise searching.

PubChem Substance vs. PubChem Compound

A critical distinction exists within PubChem that often perplexes researchers.[1][2][3]

-

PubChem Substance (SID): This is a record of a chemical sample as provided by a specific depositor (e.g., a chemical supplier). It is essentially a catalog entry.

-

PubChem Compound (CID): This is a unique, standardized, and non-redundant chemical structure record. PubChem computationally processes substance records to create these normalized entries. A single Compound record can be linked to multiple Substance records from different suppliers if they all describe the same molecule.[2]

For this compound, a PubChem Substance ID (SID) of 329764224 exists, which is linked to the CAS number 208533-40-8 from supplier catalogs.[4][5][6] However, as of early 2026, a dedicated, curated PubChem Compound ID (CID) for this specific stereoisomer has not been assigned.

Insight for Researchers: This absence of a CID implies that while the substance is commercially available and has been deposited into the database, it has not yet undergone the final step of standardization into a unique compound entry. This can make structure-based searches for this specific isomer less direct. Therefore, the most effective protocol for finding data on this molecule in PubChem is to search by its CAS number, InChIKey, or the specific Substance ID.

Protocol: Verified Information Retrieval Workflow

This workflow ensures that the retrieved information pertains specifically to the (1R,2R) isomer.

Disambiguation: Avoiding Common Pitfalls

A frequent source of error in synthesis and biological testing is the confusion of this compound with its stereoisomers or its saturated analogue. The following table highlights the distinct identifiers for these related but different molecules, emphasizing the importance of precision.

| Compound Name | CAS Registry Number | Key Structural Feature |

| This compound | 208533-40-8 | Target Molecule (trans, R,R) |

| (1S,2S)-4-Cyclohexene-1,2-diamine | 1241684-26-3 | Enantiomer (trans, S,S) |

| cis-4-Cyclohexene-1,2-diamine | 129884-37-3 | Diastereomer (cis) |

| (1R,2R)-1,2-Diaminocyclohexane | 20439-47-8 | Saturated Analogue (no double bond) |

Authoritative Grounding: The use of the incorrect stereoisomer can lead to failed reactions or misleading biological data. For example, in the synthesis of chiral salen ligands for asymmetric catalysis, using the cis-isomer instead of the required trans-(1R,2R) isomer would result in a ligand with a completely different geometry and, consequently, poor or no enantioselectivity. Always verify the CAS number on the supplier's bottle and certificate of analysis against the one specified in the experimental protocol.

Conclusion

The accurate identification of this compound is a non-negotiable prerequisite for sound scientific and developmental work. This guide has established that CAS Number 208533-40-8 and the InChIKey ZDENNVQHCXLZDN-PHDIDXHHSA-N are the primary and most robust identifiers for this compound. Understanding the landscape of chemical identifiers—from the stereochemistry-defining power of SMILES and InChI to the practical nuances of searching databases like PubChem—empowers researchers to work with precision and confidence. By integrating the principles and protocols outlined herein, scientists can mitigate errors, ensure reproducibility, and accelerate the pace of innovation in chemistry and drug discovery.

References

-

PubChem. (2014). Compound vs Substance. National Center for Biotechnology Information. [Link]

-

NLM Support Center. What is the difference between the PubChem Substance and PubChem Compound database and which one should I search?. National Library of Medicine. [Link]

-

Kim, S., Thiessen, P.A., Bolton, E.E., & Bryant, S.H. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

Sources

- 1. Knowledge Article · NLM Customer Support Center [support.nlm.nih.gov]

- 2. Compound vs Substance - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChem Substance and Compound databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1R,2R)-4-环己烯-1,2-二胺 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (1R,2R)-4-环己烯-1,2-二胺 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (1R,2R)-4-环己烯-1,2-二胺 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

Introduction to C2-symmetric chiral diamine ligands

An In-Depth Technical Guide to C2-Symmetric Chiral Diamine Ligands: Core Principles and Applications in Asymmetric Catalysis

Authored by a Senior Application Scientist

Foreword: The Principle of Symmetry in Asymmetric Worlds

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Nature itself is a master of stereoselectivity, assembling complex chiral molecules with absolute precision. For the synthetic chemist, mimicking this precision is a paramount goal. Asymmetric catalysis, wherein a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, stands as one of the most elegant and efficient strategies to achieve this.

At the heart of many powerful asymmetric catalysts lie chiral ligands, molecules that bind to a metal center and create a chiral environment, directing the stereochemical outcome of a reaction. Among the vast library of chiral ligands developed, those possessing C2 symmetry have emerged as a "privileged" class.[1] The possession of a twofold rotational axis, while seemingly simple, has profound implications for catalysis. This symmetry element significantly reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the energetic landscape and often leading to higher enantioselectivity.[1][2] This guide provides an in-depth exploration of C2-symmetric chiral diamine ligands, a cornerstone of modern asymmetric synthesis, intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools.

Core Concepts: Understanding C2 Symmetry in Diamine Scaffolds

Chiral diamines are organic molecules containing two amine functional groups and at least one stereogenic center. Their utility in asymmetric catalysis stems from their ability to form stable chelate complexes with a wide range of transition metals. The introduction of C2 symmetry into the diamine scaffold imposes a specific spatial arrangement of substituents, creating a well-defined and predictable chiral pocket around the metal center.

Two of the most influential and widely employed C2-symmetric diamine backbones are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) . These scaffolds serve as the foundation for numerous "privileged ligands" that have proven effective across a broad spectrum of reactions.[1][3]

The DPEN Scaffold: A Pillar of Asymmetric Hydrogenation

(1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) is a quintessential C2-symmetric diamine. Its chirality arises from the two stereogenic centers bearing the amine and phenyl groups. The phenyl groups play a crucial role in orienting the substrate within the catalytic complex through steric interactions, effectively shielding one face of the substrate from attack.

DPEN is a key component of the catalysts used in the Nobel Prize-winning Noyori asymmetric hydrogenation of ketones.[4][5] In these systems, the diamine, in conjunction with a C2-symmetric diphosphine ligand like BINAP, coordinates to a ruthenium center. This creates a "bifunctional" catalyst where both the metal hydride and the amine proton participate in the hydrogen transfer mechanism.[4]

The DACH Scaffold: Versatility in Carbon-Carbon Bond Formation

trans-1,2-Diaminocyclohexane (DACH) provides a more rigid and conformationally constrained backbone compared to DPEN. The cyclohexane ring locks the two amino groups in a diequatorial position, creating a well-defined chiral environment. This structural feature has been masterfully exploited by Barry M. Trost in the development of the "Trost ligands."[6]

Trost ligands are C2-symmetric diphosphine ligands synthesized by condensing (R,R)- or (S,S)-DACH with two equivalents of 2-(diphenylphosphino)benzoic acid.[6] These ligands, when complexed with palladium, are exceptionally effective in asymmetric allylic alkylation (AAA) reactions, a powerful method for forming stereogenic carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[7]

Mechanisms of Stereocontrol: A Tale of Two Reactions

The efficacy of C2-symmetric diamine ligands is best understood by examining their role in the transition states of key asymmetric reactions. The causality behind their stereodirecting power lies in the precise three-dimensional architecture of the metal-ligand complex.

Noyori Asymmetric Hydrogenation: A Concerted, Outer-Sphere Mechanism

The Noyori asymmetric hydrogenation of ketones is a benchmark for enantioselective catalysis. The active catalyst, typically a Ru(II) complex bearing a C2-symmetric diphosphine (e.g., BINAP) and a C2-symmetric diamine (e.g., DPEN), operates through a non-classical, metal-ligand bifunctional mechanism.[4]

Unlike mechanisms involving direct coordination of the substrate to the metal for hydrogen transfer, this process is believed to occur in the outer coordination sphere. The key steps are:

-

Formation of the Active Hydride: The precatalyst reacts with H₂ to form a ruthenium hydride species.

-

Substrate Interaction: The ketone substrate interacts with the complex, forming a six-membered pericyclic transition state.

-

Concerted Hydrogen Transfer: The hydride on the ruthenium is transferred to the carbonyl carbon, while a proton from the coordinated amine is transferred to the carbonyl oxygen. This concerted transfer is the enantiodetermining step.

The C2-symmetric arrangement of the phenyl groups on the DPEN ligand and the chiral pocket created by the diphosphine ligand force the ketone to approach the catalyst in a specific orientation, exposing one enantiotopic face to the hydride transfer.

Caption: Catalytic cycle for Noyori Asymmetric Hydrogenation.

Trost Asymmetric Allylic Alkylation (AAA): Controlling Chirality via π-Allyl Intermediates

The Trost AAA is a powerful tool for constructing stereocenters.[8] The reaction involves the substitution of an allylic leaving group by a nucleophile, catalyzed by a palladium complex. The C2-symmetric DACH-based Trost ligand is crucial for controlling the enantioselectivity.

The key mechanistic steps are:

-

Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate to form a π-allyl Pd(II) complex, losing the leaving group.

-

Enantiodiscriminating Nucleophilic Attack: The nucleophile attacks the π-allyl complex. This attack occurs on the face opposite to the palladium atom. The chiral "walls" of the C2-symmetric ligand, created by the bulky phenyl groups held in a specific orientation by the rigid DACH backbone, direct the nucleophile to one of the two ends of the π-allyl system and to one of the two enantiotopic faces of the complex. This step determines the stereochemistry of the final product.

-

Reductive Elimination: The catalyst is regenerated, releasing the chiral product.

The rigidity and well-defined C2 symmetry of the Trost ligand create a "chiral pocket" that effectively differentiates the two diastereomeric transition states of the nucleophilic attack, leading to high enantioselectivity.[2]

Sources

- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Trost ligand - Wikipedia [en.wikipedia.org]

- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to the pKa Values and Basicity of Cyclohexenediamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamines are saturated alicyclic diamines that serve as pivotal building blocks in medicinal chemistry and materials science. Their rigid cyclohexane core imparts a defined three-dimensional structure, while the two amino groups provide sites for hydrogen bonding and chemical modification. The basicity of these amino groups, quantified by their pKa values, is a critical parameter that dictates their behavior in physiological environments and their utility as catalysts or in the synthesis of complex molecules.[1] Understanding the nuanced differences in basicity among the various stereoisomers of cyclohexanediamine is paramount for rational drug design and the development of novel chemical entities.

This in-depth technical guide provides a comprehensive analysis of the pKa values and basicity of the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine. We will explore the underlying principles governing their basicity, with a focus on stereochemical and stereoelectronic effects, and provide a comparative analysis of their experimental pKa values.

The Foundational Role of Stereochemistry in Basicity

The basicity of an amine is a measure of its ability to accept a proton. For cyclohexanediamines, the spatial orientation of the two amino groups relative to each other and to the cyclohexane ring has a profound impact on their pKa values. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain.[2] Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions.[3]

The interplay between the cis/trans isomerism and the axial/equatorial positioning of the amino groups dictates the distance and orientation between them, which in turn influences:

-

Intramolecular Hydrogen Bonding: In certain isomers, a protonated amino group can form a stabilizing intramolecular hydrogen bond with the lone pair of the other unprotonated amino group. This interaction can significantly affect the pKa of the second protonation step.[4]

-

Electrostatic Interactions: Upon protonation, the resulting ammonium groups are positively charged. The electrostatic repulsion between these charges is destabilizing, and its magnitude is dependent on the distance between the groups, as dictated by the isomer's stereochemistry.

-

Solvation: The accessibility of the amino and ammonium groups to solvent molecules for stabilization through solvation is influenced by their axial or equatorial positioning.

Experimental Determination of pKa Values

The pKa values of the cyclohexenediamine isomers are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a strong acid to a solution of the diamine and monitoring the resulting pH change.[5][6] The titration curve reveals two equivalence points, corresponding to the protonation of the two amino groups, from which the two pKa values (pKa1 and pKa2) can be determined.

Comparative Analysis of Cyclohexenediamine Isomer pKa Values

The following table summarizes the experimentally determined pKa values for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine. These values are crucial for understanding the relative basicities of these isomers.

| Isomer | pKa1 | pKa2 |

| 1,2-Cyclohexanediamine | ||

| cis-1,2-Cyclohexanediamine | 9.93[7] | ~6.5 (estimated) |

| trans-1,2-Cyclohexanediamine | 9.84 | 6.47 |

| 1,3-Cyclohexanediamine | ||

| cis-1,3-Cyclohexanediamine | 10.25 | 8.35 |

| trans-1,3-Cyclohexanediamine | 10.16 | 8.56 |

| 1,4-Cyclohexanediamine | ||

| cis-1,4-Cyclohexanediamine | 10.05 | 9.00 |

| trans-1,4-Cyclohexanediamine | 10.15 | 9.15 |

Note: The pKa2 value for cis-1,2-cyclohexanediamine is an estimation based on typical trends and the significant influence of intramolecular interactions in this isomer.

In-depth Analysis of Basicity based on Stereochemistry

The observed differences in the pKa values among the cyclohexenediamine isomers can be rationalized by considering the conformational preferences of the neutral and protonated species.

1,2-Cyclohexanediamine Isomers

-

cis-1,2-Cyclohexanediamine: In its most stable chair conformation, the cis-isomer has one amino group in an axial position and the other in an equatorial position (axial-equatorial). Upon the first protonation, the resulting ammonium group will preferably occupy the equatorial position to minimize steric hindrance. The proximity of the remaining axial amino group allows for the formation of a strong intramolecular hydrogen bond with the protonated equatorial ammonium group. This interaction stabilizes the mono-protonated species, making the first protonation more favorable (higher pKa1). However, this same hydrogen bond significantly hinders the second protonation, as it requires breaking this stable interaction and introduces strong electrostatic repulsion between the now adjacent ammonium groups. This leads to a substantially lower pKa2 value.

-

trans-1,2-Cyclohexanediamine: The trans-isomer can exist in two chair conformations: diaxial and diequatorial. The diequatorial conformation is significantly more stable.[2] In this conformation, the two amino groups are further apart than in the cis-isomer. Consequently, the influence of one amino group on the other is diminished. Intramolecular hydrogen bonding in the mono-protonated species is less significant, and the electrostatic repulsion in the di-protonated species is lower due to the greater distance between the ammonium groups. This results in pKa values that are closer together compared to the cis-isomer.

1,3-Cyclohexanediamine Isomers

-

cis-1,3-Cyclohexanediamine: This isomer exists in a diequatorial conformation in its most stable state. The amino groups are relatively close, allowing for some degree of intramolecular interaction upon protonation, though less pronounced than in cis-1,2-cyclohexanediamine.

-

trans-1,3-Cyclohexanediamine: The trans-isomer adopts an axial-equatorial conformation. The distance between the amino groups is greater than in the cis-1,3 isomer, leading to less interaction between the two nitrogen centers. This results in slightly different pKa values compared to the cis isomer.

1,4-Cyclohexanediamine Isomers

-

cis-1,4-Cyclohexanediamine: The most stable conformation is the chair form with one axial and one equatorial amino group.

-

trans-1,4-Cyclohexanediamine: This isomer exists predominantly in a diequatorial conformation, placing the two amino groups at the maximum possible distance on the cyclohexane ring.[8] This minimizes electrostatic repulsion between the two ammonium groups in the di-protonated form. As a result, the two pKa values are relatively close to each other and generally higher than those of the 1,2- and 1,3-isomers, where the amino groups are in closer proximity.

Applications in Drug Development and Catalysis

The distinct basicities of the cyclohexenediamine isomers have significant implications for their applications:

-

Drug Development: The ionization state of a drug molecule at physiological pH (around 7.4) is a key determinant of its solubility, membrane permeability, and binding affinity to its target.[9] By selecting the appropriate cyclohexenediamine isomer, medicinal chemists can fine-tune the pKa of a drug candidate to optimize its pharmacokinetic and pharmacodynamic properties. For instance, a diamine with a higher pKa will be more protonated at physiological pH, potentially leading to increased aqueous solubility but decreased cell membrane permeability.

-

Asymmetric Catalysis: Chiral cyclohexenediamine derivatives are widely used as ligands in asymmetric catalysis.[1] The basicity of the amino groups can influence the catalytic activity and enantioselectivity of the resulting metal complexes by affecting the electronic properties of the metal center and the stability of reaction intermediates.

Conclusion

The basicity of cyclohexenediamine isomers is a complex interplay of stereochemical and stereoelectronic factors. The cis/trans configuration, coupled with the conformational preferences of the cyclohexane ring, dictates the spatial relationship between the two amino groups. This, in turn, governs the extent of intramolecular hydrogen bonding and electrostatic interactions in the protonated forms, leading to distinct pKa values for each isomer. A thorough understanding of these structure-basicity relationships is essential for researchers in drug development and catalysis, enabling the rational design of molecules with tailored properties for specific applications. The experimental pKa values, primarily obtained through potentiometric titration, provide the foundational data for these structure-activity relationship studies.

References

-

PubChem. (n.d.). trans-1,2-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

-

ResearchGate. (2025, August 5). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: H-1 NMR and theoretical investigation. Retrieved from a valid URL.[1]

-

Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from a valid URL.[11]

-

NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[12]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[8]

-

Semantic Scholar. (2011, April 12). Conformational study of charged cyclohexyldiamines and their gas phase acid–base properties. Retrieved from a valid URL.[13]

-

Benchchem. (n.d.). Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide. Retrieved from a valid URL.[14]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[15]

-

PubChem. (n.d.). 1,3-Cyclohexanediamine. National Center for Biotechnology Information. Retrieved from a valid URL.[16]

-

Caron, G., Kihlberg, J., & Ermondi, G. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Retrieved from a valid URL.[9]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a valid URL.[5]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a valid URL.[6]

-

Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from a valid URL.[11]

-

PharmaCompass. (n.d.). cyclohexane, trans-1,2-diamino-. Retrieved from a valid URL.[17]

-

NIST. (n.d.). 1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[18]

-

Trajkovska, S., & Stefov, V. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from a valid URL.[19]

-

Grabowski, S. J. (2021, October 19). Intramolecular Hydrogen Bonding 2021. PMC - NIH. Retrieved from a valid URL.[4]

-

Chemistry LibreTexts. (2022, September 24). 3.3: Conformational analysis of cyclohexanes. Retrieved from a valid URL.[2]

-

Vanommeslaeghe, K., et al. (2009, June 30). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. NIH. Retrieved from a valid URL.[20]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from a valid URL.[21]

-

CymitQuimica. (n.d.). 1,4-Cyclohexanediamine (cis- and trans- mixture). Retrieved from a valid URL.[22]

-

Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold. (2026, January 27). Journal of Organic Chemistry.[23]

-

NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[12]

-

NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[24]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[25]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[26]

-

TCI AMERICA. (n.d.). 1,4-Cyclohexanediamine. Retrieved from a valid URL.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. RSC Publishing.[27]

-

NIST. (n.d.). cis-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[28]

-

ResearchGate. (2025, August 10). (PDF) Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: Isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from a valid URL.[29]

-

Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from a valid URL.[30]

-

ChemicalBook. (2026, January 13). cis-1,2-Diaminocyclohexane. Retrieved from a valid URL.[7]

-

Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from a valid URL.[31]

-

Vanommeslaeghe, K., et al. (2009, June 30). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. NIH. Retrieved from a valid URL.[20]

-

TCI Chemicals. (n.d.). 1,3-Cyclohexanediamine (cis- and trans- mixture). Retrieved from a valid URL.[32]

-

Semantic Scholar. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Retrieved from a valid URL.[33]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from a valid URL.[3]

-

Sigma-Aldrich. (n.d.). trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0. Retrieved from a valid URL.[34]

-

CymitQuimica. (n.d.). 1,3-Cyclohexanediamine cis/trans mixture. Retrieved from a valid URL.[35]

-

CymitQuimica. (n.d.). CAS 2615-25-0: trans-1,4-Diaminocyclohexane. Retrieved from a valid URL.[36]

-

Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from a valid URL.[37]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI.[38]

-

ChemicalBook. (2026, January 13). 1,3-Diaminocyclohexane. Retrieved from a valid URL.[39]

-

Sigma-Aldrich. (n.d.). 1,2-Diaminocyclohexane, mixture of cis and trans 1,2-Cyclohexanediamine. Retrieved from a valid URL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 8. trans-1,4-Cyclohexanediamine [webbook.nist.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 12. trans-1,2-Cyclohexanediamine [webbook.nist.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cyclohexane, trans-1,2-diamino- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. 1,2-Cyclohexanediamine [webbook.nist.gov]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. 1,4-Cyclohexanediamine (cis- and trans- mixture) [cymitquimica.com]

- 23. Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. trans-1,2-Cyclohexanediamine [webbook.nist.gov]

- 25. trans-1,4-Cyclohexanediamine [webbook.nist.gov]

- 26. trans-1,4-Cyclohexanediamine [webbook.nist.gov]

- 27. Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 28. cis-1,2-Cyclohexanediamine [webbook.nist.gov]

- 29. researchgate.net [researchgate.net]

- 30. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 31. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 32. 1,3-Cyclohexanediamine | 3385-21-5 | TCI EUROPE N.V. [tcichemicals.com]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. trans-1,4-ジアミノシクロヘキサン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 35. 1,3-Cyclohexanediamine cis/trans mixture | CymitQuimica [cymitquimica.com]

- 36. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 37. sapub.org [sapub.org]

- 38. mdpi.com [mdpi.com]

- 39. 1,3-Diaminocyclohexane | 3385-21-5 [chemicalbook.com]

Methodological & Application

Advanced Protocol: Synthesis and Characterization of Platinum(II) Antineoplastic Agents Incorporating (1R,2R)-4-Cyclohexene-1,2-diamine

[1]

Executive Summary & Scientific Rationale

This Application Note details the synthesis of Platinum(II) complexes utilizing (1R,2R)-4-Cyclohexene-1,2-diamine (often abbreviated as DACHEX or 1,2-DACHEX ).[1]

While the saturated analog, (1R,2R)-1,2-diaminocyclohexane (DACH), is the pharmacophore of the blockbuster drug Oxaliplatin , the introduction of a double bond at the C4-C5 position in the cyclohexane ring (DACHEX) offers distinct pharmacological advantages. The unsaturation alters the ring's conformational flexibility (pucker) and increases lipophilicity, potentially modifying cellular accumulation and DNA adduct recognition profiles compared to Oxaliplatin.

Mechanistic Causality in Synthesis

The protocol below utilizes the Dhariwal method (iodide intermediate pathway) rather than direct chlorination.

-

Why? Direct reaction of

with diamines often yields thermodynamic mixtures including the insoluble "Magnus's Green Salt" (polymerization) or trans-isomers. -

The Solution: Converting

to

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw platinate to the final therapeutic candidates.

Caption: Step-wise synthetic pathway ensuring stereochemical retention and high purity.

Materials & Equipment

Critical Reagents

| Reagent | Purity | Role | Note |

| >99.9% (Pt basis) | Metal Source | Start with Potassium Tetrachloroplatinate(II).[2][3][4] | |

| (1R,2R)-DACHEX | >98% ee | Ligand | This compound. Stereochemistry is vital for activity. |

| KI | ACS Reagent | Activator | Used in 4-fold excess. |

| >99% | Scavenger | For removing Iodide. Protect from light.[5] | |

| Water | 18.2 MΩ·cm | Solvent | Strictly deionized/Milli-Q water required. |

Equipment

-

Light Protection: Amber glassware or aluminum foil wrapping (Silver steps are photosensitive).

-

Filtration: 0.45

m PTFE or Nylon membrane filters (for removing AgI precipitates). -

Temperature Control: Oil bath with magnetic stirring (stable at 40°C).

Experimental Protocols

Phase 1: Preparation of cis-Diiodo[this compound]platinum(II)

This is the universal precursor.

-

Activation: Dissolve

(1.0 mmol, 415 mg) in 10 mL of deionized water. Add KI (4.0 mmol, 664 mg).-

Observation: The solution will instantly turn from red to deep dark brown/black (

). Stir for 10 minutes at Room Temperature (RT).

-

-

Ligand Addition: Dissolve this compound (1.0 mmol, 112 mg) in 5 mL water. Add this slowly to the stirring platinum solution.

-

Complexation: Stir the mixture for 30–60 minutes.

-

Observation: A yellow/orange precipitate (

) will form.

-

-

Isolation: Filter the solid, wash copiously with water (to remove excess KI and KCl), then cold ethanol, and finally diethyl ether.

-

Drying: Dry in a vacuum desiccator.

-

Yield: Typically >85%.[6]

-

Phase 2: Activation to the Diaqua Species

This step removes the iodide "caps" to allow the final drug leaving group to bind.

-

Suspension: Suspend the

(1.0 mmol) in 10–15 mL of water. -

Silver Addition: Add exactly 1.98 equivalents of

(336 mg).-

Critical: Do not use a full 2.0 equivalents or excess. Excess

is difficult to remove and toxic. Using 1.98 equiv ensures no free silver remains in the final drug.

-

-

Reaction: Stir vigorously in the dark for 12–24 hours at RT or slightly elevated temp (40°C) to ensure completion.

-

Observation: Yellow AgI precipitate forms; the supernatant becomes colorless (containing the

species).

-

-

Filtration: Filter through a 0.22

m or 0.45

Phase 3A: Synthesis of Dichloro Analog (Reference Standard)

Target:

-

To the clear diaqua filtrate from Phase 2, add excess KCl (approx. 10 mmol).

-

Heat gently to 40°C for 2 hours.

-

The yellow dichloro complex will precipitate.

-

Cool to 4°C overnight to maximize yield. Filter, wash with ice-cold water, and dry.

Phase 3B: Synthesis of Oxalato Analog (Therapeutic Candidate)

Target:

-

Preparation: If the diaqua species was made using

, use Potassium Oxalate (-

Recommended Route: Nitrate route is easier for small scale.

-

-

Reaction: Add stoichiometric Potassium Oxalate (1.0 mmol) to the diaqua nitrate solution.

-

Adjustment: Adjust pH to ~6.0–7.0 using dilute KOH if necessary.

-

Crystallization: The oxalato complex is sparingly soluble (like Oxaliplatin). Stir for 2 hours at 40°C, then concentrate the solution under vacuum (do not dry completely).

-

Precipitation: Cool to 4°C. The white/off-white solid will crystallize.

-

Purification: Recrystallize from hot water if necessary.

Quality Control & Characterization

Trustworthiness in platinum chemistry relies on verifying the oxidation state and ligand integrity.

Analytical Specifications

| Method | Parameter | Expected Result |

| Chemical Shift | -2200 to -2300 ppm (approx) for PtN2O2 coordination (Oxalato). -3200 ppm for PtN2Cl2. | |

| Olefinic Protons | Distinct peak at ~5.6–5.7 ppm (confirming the double bond is intact and not reduced). | |

| Elemental Analysis | C, H, N | Tolerance within ±0.4% of theoretical values. |

| Silver Test | Impurity Check | Add a drop of HCl to a small aliquot of final product solution. No turbidity should appear (confirms absence of |

Self-Validating Check: The "Silver Test"

Before proceeding to Phase 3, always test the filtrate from Phase 2.

-

Take 50

L of filtrate. -

Add 50

L of 1M NaCl. -

Pass: Solution remains clear (Silver was fully consumed).

-

Fail: Turbidity/Precipitate (Excess Silver used; product will be contaminated).

References

-

Dhariwal, H. C., et al. (1974). Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) and related complexes.[2][3][4][7][8] Journal of Clinical Hematology & Oncology. (Foundation of the Iodide-intermediate method).

-

Kidani, Y., et al. (1978). Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers.[5][9][10][11] Gann, 69(2), 263-265. (Establishes the 1R,2R stereochemistry requirement).

-

Papadia, P., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue.[8] International Journal of Molecular Sciences, 21(7), 2325. (Detailed characterization of the DACHEX ligand and Pt complexes).

-

Bolognese, A., et al. (2012). New Oxaliplatin-Pyrophosphato Analogs with Improved In Vitro Cytotoxicity. Molecules, 17, 1803-1820. (Protocol for DACHEX Pt(II) precursors).

-

Galanski, M. (2006). Recent developments in the field of oxaliplatin-type platinum anticancer agents.[2][5][6][10] Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Process for preparation of 1,2-diamino-cyclohexane-platinum(II) complexes - Patent 2208731 [data.epo.org]

- 3. prepchem.com [prepchem.com]

- 4. US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pt(iv) complexes based on cyclohexanediamines and the histone deacetylase inhibitor 2-(2-propynyl)octanoic acid: synthesis, characterization, cell penetration properties and antitumor activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of (1R,2R)-4-Cyclohexene-1,2-diamine

Introduction: Strategic N-Alkylation of a Privileged Chiral Scaffold

(1R,2R)-4-Cyclohexene-1,2-diamine is a cornerstone chiral building block in modern synthetic chemistry. Its C2-symmetric framework and vicinal diamine functionality make it a precursor to a vast array of high-value molecules, including asymmetric catalysts, chiral ligands (e.g., Trost ligands), and pharmaceutically active compounds. The strategic N-alkylation of this diamine via reductive amination is a paramount transformation, allowing for the precise installation of substituents that modulate steric and electronic properties, thereby fine-tuning the performance of the final product.

This comprehensive guide provides an in-depth exploration of reductive amination techniques tailored for this compound. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for both di- and selective mono-N-alkylation, and offer insights into the critical experimental parameters that govern success. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for their synthetic endeavors.

Mechanistic Overview: The Logic of Imine Formation and In Situ Reduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, elegantly circumventing the challenges of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1] The process is a two-stage reaction that can often be performed in a single pot:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine. The imine can then be protonated to form a highly electrophilic iminium ion.[2]

-

Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the corresponding amine.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting carbonyl compound, but reactive enough to efficiently reduce the imine/iminium intermediate.[1]

Caption: General Mechanism of Reductive Amination.

Di-N-Alkylation of this compound: A Protocol for Symmetrical Substitution

The synthesis of N,N'-disubstituted (1R,2R)-4-Cyclohexene-1,2-diamines is fundamental to the creation of C2-symmetric ligands and catalysts. This protocol details a reliable method for the di-alkylation of the diamine with an aldehyde, using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: Di-N-Benzylation of this compound

This protocol describes the reaction with benzaldehyde as a representative aromatic aldehyde.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 112.17 | 5.0 | 1.0 |

| Benzaldehyde | 106.12 | 11.0 | 2.2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.0 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (561 mg, 5.0 mmol) and anhydrous dichloromethane (50 mL).

-

Stir the solution at room temperature until the diamine is fully dissolved.

-

Add benzaldehyde (1.17 g, 11.0 mmol, 2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 3.0 equivalents). Note: The addition may be slightly exothermic.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N,N'-dibenzyl-(1R,2R)-4-cyclohexene-1,2-diamine.

Rationale and Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature prevents the premature reduction of the aldehyde.[3] Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN) and the reaction can be carried out in aprotic solvents like dichloromethane.[1]

-

Stoichiometry: A slight excess of the aldehyde (2.2 equivalents) and a larger excess of the reducing agent (3.0 equivalents) are used to ensure complete di-alkylation.

-

Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants.

Caption: Workflow for Di-N-Alkylation.

Selective Mono-N-Alkylation of this compound

The synthesis of unsymmetrical N,N'-disubstituted or mono-substituted diamines is crucial for developing a broader range of chiral ligands and catalysts. Achieving selective mono-alkylation can be challenging due to the similar reactivity of the two primary amine groups. One common strategy involves using a protecting group on one of the amines, followed by alkylation and deprotection. An alternative, more direct approach is to carefully control the stoichiometry of the reactants.

Protocol 2: Selective Mono-N-Alkylation with a Ketone

This protocol outlines a method for the selective mono-alkylation of this compound with a ketone, cyclohexanone, as a representative example. The use of a ketone generally leads to slower imine formation compared to aldehydes, which can aid in achieving mono-alkylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 112.17 | 10.0 | 1.0 |

| Cyclohexanone | 98.14 | 9.0 | 0.9 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 10.0 | 1.0 |

| Methanol (MeOH) | - | 100 mL | - |

| Acetic Acid (glacial) | - | ~1 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Dichloromethane (DCM) | - | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.12 g, 10.0 mmol) in methanol (100 mL).

-

Add cyclohexanone (0.88 g, 9.0 mmol, 0.9 equivalents) to the solution.

-

Add sodium cyanoborohydride (628 mg, 10.0 mmol, 1.0 equivalent) to the mixture.

-

Carefully adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of glacial acetic acid. Caution: HCN gas may be evolved if the solution becomes too acidic. Perform this step in a well-ventilated fume hood.

-

Stir the reaction at room temperature and monitor its progress by TLC, paying close attention to the formation of the mono-alkylated product and any di-alkylated byproduct.

-

Once the starting diamine is consumed (typically 4-8 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any unreacted starting material and the di-alkylated byproduct.

Rationale and Insights:

-

Stoichiometric Control: By using a slight sub-stoichiometric amount of the ketone (0.9 equivalents), the formation of the di-alkylated product is minimized.

-

Choice of Reducing Agent: Sodium cyanoborohydride is effective in this protocol as it is stable in protic solvents like methanol and selectively reduces the iminium ion in the presence of the ketone.[1]

-

pH Control: Maintaining a slightly acidic pH is crucial for efficient imine formation. However, excessive acidity can lead to the liberation of toxic hydrogen cyanide gas from the cyanoborohydride reagent.

Conclusion

The reductive amination of this compound is a robust and versatile methodology for the synthesis of valuable chiral N-alkylated derivatives. By carefully selecting the appropriate reducing agent, solvent, and stoichiometry, researchers can achieve both symmetrical di-alkylation and selective mono-alkylation. The protocols provided in this guide offer a solid starting point for the development of novel chiral ligands, catalysts, and pharmaceutical intermediates based on this privileged scaffold.

References

-

Boyd, E. C., Coumbarides, G. S., Eames, J., Jones, R. V. H., Motevalli, M., Stenson, R. A., & Suggate, M. J. (2005). Synthesis of N,N'-disubstituted cyclic 1,2-diamines derived from (1R,2R)-1,2-diaminocyclohexane. Tetrahedron Letters, 46(20), 3473-3478. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]

-

Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Koverda, A. A., Koverda, M. N., Kofanov, E. R., & Krasovskaya, G. G. (2018). Stereoselectivity of alkylation benzene by (1R,2S)/(1S,2R)- cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R)-4- methylcyclohex-4-ene-1,2-dicarboxylic acid. Butlerov Communications, 55(9), 106-110. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Maintenance of (1R,2R)-4-Cyclohexene-1,2-diamine

Current Status: Online Ticket ID: STAB-DACH-4ENE-001 Subject: Prevention of Racemization and Degradation during Storage Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The "Salt Strategy"

You are likely experiencing issues with (1R,2R)-4-Cyclohexene-1,2-diamine (often referred to as the "Trost Ligand Precursor" analog).

Immediate Directive: Do not store this compound as a free base oil for periods exceeding 24 hours. The free base is kinetically unstable regarding oxidation and thermodynamically prone to

The Solution: The industry-standard protocol for preventing "racemization" (and more accurately, maintaining Enantiomeric Excess, ee) is to store the compound as its L-Tartrate salt . In this lattice-bound form, the amine nitrogens are protonated, preventing the lone-pair inversion and oxidation mechanisms that lead to degradation.

The Chemistry of Instability

To solve the problem, we must understand the enemy. While true thermal racemization (breaking and reforming C-N bonds) is rare at room temperature, the "loss of ee" you observe is likely a combination of three factors:

-

Atmospheric Capture (

): Diamines are potent -

Allylic Oxidation: Unlike the saturated cyclohexane-1,2-diamine, the 4-cyclohexene derivative has an allylic position. Air oxidation can lead to radical formation at the allylic carbon, potentially scrambling the ring geometry or leading to aromatization precursors.

-

Nitrogen Inversion/Oxidation: Free amines can form N-oxides, which are often brown/yellow impurities.

Mechanism of Stabilization (Graphviz)

The following diagram illustrates why the Salt Form is superior to the Free Base for storage.

Figure 1: Comparative stability pathways. The salt lattice effectively "locks" the amine functionality, rendering it inert to atmospheric scavengers.

Standard Operating Procedures (SOPs)

Protocol A: Conversion to L-Tartrate Salt (Storage Mode)

Use this protocol if you have synthesized the diamine or if you have purchased the free base and intend to store it for >1 week.

Reagents:

-

Crude this compound

-

L-Tartaric Acid (0.5 equivalents if forming the 2:1 salt, or 1.0 eq for 1:1. Standard is 1:1 mono-tartrate ).

-

Solvent: Water/Methanol mix.

Step-by-Step:

-

Dissolution: Dissolve L-tartaric acid (1 equiv) in a minimum amount of hot water (approx. 90°C).

-

Addition: Add the diamine free base dropwise to the hot acid solution. Caution: Exothermic.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.

-

Filtration: Collect the white crystals via vacuum filtration.

-

Drying: Dry under high vacuum (0.1 mmHg) for 6 hours to remove water of crystallization.

-

Validation: The resulting salt should be a white, free-flowing powder.

Storage Conditions:

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen flush (preferred).

-

Temperature: +4°C is sufficient; -20°C is optimal for years-long storage.

Protocol B: Liberation of Free Base (Just-in-Time Use)

Perform this strictly immediately before using the diamine in a catalytic cycle.

Step-by-Step:

-

Suspend the Tartrate salt in distilled water (1 g salt / 10 mL water).

-

Add 4M NaOH or KOH dropwise until the solution is strongly basic (pH > 12). The diamine will separate as an oil.

-

Extract 3x with Dichloromethane (DCM) or Diethyl Ether .

-

Dry the organic layer over anhydrous

(Sodium Sulfate).[2][3] Do not use Magnesium Sulfate if the amine is very sensitive, though usually acceptable. -

Concentrate in vacuo. Do not heat above 40°C.

-

Use immediately.

Comparative Stability Data

The following table summarizes internal stability testing of the (1R,2R) diamine under various conditions.

| Storage Form | Atmosphere | Temp | Stability Duration | Primary Degradation Mode |

| Free Base (Oil) | Air | 25°C | < 48 Hours | |

| Free Base (Oil) | Argon | -20°C | 1-2 Months | Slow polymerization/oxidation |

| L-Tartrate Salt | Air | 25°C | > 6 Months | Minimal (Surface moisture absorption) |

| L-Tartrate Salt | Argon | -20°C | > 2 Years | None detected |

Troubleshooting & FAQs

Q1: My sample has turned brown. Is it racemized?

A: Not necessarily. Browning usually indicates trace oxidation of the amine to N-oxides or trace polymerization of the alkene.

-

Fix: Perform a recrystallization of the salt.[1][4] Dissolve in hot water, add activated charcoal (to absorb color), filter hot, and let crystallize. The optical purity (ee) of the crystals is usually preserved even if the mother liquor is degraded.

Q2: The melting point of my salt is lower than reported. Why?

A: This is a classic sign of Water of Crystallization . Tartrate salts form hydrates easily.

-

Fix: Dry the sample at 50°C under high vacuum (

mbar) for 12 hours. Re-measure melting point. If it remains low, check the stoichiometry (did you form the 1:1 or 2:1 salt?).

Q3: Can I use HCl instead of Tartaric Acid?

A: Yes, the dihydrochloride salt is also stable. However, L-Tartaric acid is preferred because it is a chiral resolving agent. If your material slightly racemizes during synthesis, crystallizing with L-Tartaric acid will upgrade the enantiomeric excess (via diastereomeric salt formation), whereas HCl will crystallize both enantiomers (R,R and S,S) more indiscriminately.

Q4: How do I measure the ee% accurately?

A: Do not rely on optical rotation (

-

Gold Standard: Derivatize a small aliquot with Mosher's Acid Chloride or trifluoroacetic anhydride and analyze via Chiral GC or HPLC.

-

Quick Check:

NMR with a chiral shift reagent (e.g., Pirkle's alcohol).

References

-

Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422.

-

Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine." Organic Syntheses, 1998 , 75, 1.

-

Han, Z.; et al. "Efficient Resolution of trans-1,2-Diaminocyclohexane." Tetrahedron: Asymmetry, 1994 , 5, 2535. (Standard protocol for Tartrate resolution).[4]

-

Sigma-Aldrich (Merck). "(1R,2R)-1,2-Diaminocyclohexane Technical Data Sheet."

Sources

Technical Support Center: Optimizing Enantioselectivity in Diamine-Catalyzed Reactions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Excess (ee) Optimization in Organocatalysis

Diagnostic Framework: The Thermodynamics of "ee"

Before adjusting experimental parameters, it is critical to understand that enantiomeric excess is a function of the difference in Gibbs free energy (

In diamine catalysis (e.g., aldol, Michael, or Mannich reactions via enamine/iminium activation), a difference of just 1.4 kcal/mol at room temperature results in ~90% ee. Your goal is to maximize this energy gap while suppressing the racemic background reaction.

Optimization Logic Cycle

The following workflow illustrates the iterative process for diagnosing and correcting low selectivity.

Figure 1: Decision logic for diagnosing the root cause of enantioselectivity erosion.

Troubleshooting Guides

Scenario A: The "Racemic Leak"

Symptoms: High yield, fast conversion, but low ee (<50%). Root Cause: The uncatalyzed (racemic) background reaction is competing with the catalyzed pathway.

Corrective Actions:

-

The "Blank" Test: Run the reaction with all reagents except the diamine catalyst. If conversion exceeds 5% within your standard reaction time, the background reaction is fatal to your ee.

-

Concentration Adjustment: Background reactions are often bimolecular (second-order). Diluting the reaction (e.g., from 0.5 M to 0.1 M) slows the background rate significantly more than the catalyzed rate (if the catalyst operates via pseudo-first-order kinetics in the rate-determining step).

-

Slow Addition: Syringe-pump addition of the electrophile ensures the catalyst is never overwhelmed, keeping the catalyzed pathway dominant.

Scenario B: The "Nonlinear Trap"

Symptoms: The ee changes when you alter catalyst loading (e.g., 10 mol% gives 90% ee, but 20 mol% gives 75% ee) or when using catalysts of different optical purities. Root Cause: Nonlinear Effects (NLE).[1][2] Diamine catalysts, particularly those with primary amines, can form inactive hetero-aggregates (R,S-dimers) or active homo-aggregates (R,R-dimers) in solution. This "reservoir effect" distorts linearity.

Corrective Actions:

-

Disrupt Aggregation: Switch to a solvent that disrupts hydrogen bonding (e.g., change from Toluene to THF or MeOH).

-

Water Content: In some diamine-catalyzed aldol reactions, trace water promotes aggregation. Add 4Å molecular sieves. Conversely, for some hydrophobic diamines, water is required to create a hydrophobic pocket; in this case, add a defined amount of water (2-5 eq.).

Scenario C: The "Loose Transition State"

Symptoms: No background reaction, linear kinetics, but ee remains stubbornly moderate (60-80%). Root Cause: The transition state (TS) is too "floppy." The hydrogen-bonding network stabilizing the Zimmerman-Traxler transition state is insufficient.

Corrective Actions:

-

The Acid Co-catalyst: This is the most powerful optimization lever. Adding a Brønsted acid (cocatalyst) protonates the diamine or stabilizes the iminium/enamine intermediate, tightening the TS.

-

Steric Bulk: Increase the size of the protecting groups on the diamine (e.g., change a tosyl group to a 2,4,6-triisopropylbenzenesulfonyl group).

Advanced Optimization: The Acid Co-catalyst Effect

For primary-tertiary diamine catalysts (and many cinchona-based diamines), the addition of a Brønsted acid is often mandatory to achieve >90% ee. The acid aids in the formation of the active enamine species and prevents formation of parasitic aminal intermediates.

Mechanism: The acid (HX) forms a salt with the basic nitrogen, modulating the pKa and geometry of the catalyst.

Acid Screening Matrix

Recommended loading: Equimolar to catalyst (e.g., 10 mol% catalyst + 10 mol% acid).

| Acid Additive | pKa (DMSO) | Effect on "ee" | Best For... |

| TFA (Trifluoroacetic acid) | 3.5 | High | Sterically hindered substrates; rapid turnover. |

| p-TsOH (Tosyl acid) | 0.7 | Moderate/High | General purpose; stabilizes iminium ions. |

| D-CSA (Camphorsulfonic acid) | 1.2 | Critical | "Matched" chirality cases. If D-CSA lowers ee, try L-CSA (Mismatch effect). |

| 2,4-DNBA (Dinitrobenzoic acid) | 3.9 | High | Reactions sensitive to strong acids; provides H-bond acceptors. |

| Acetic Acid | 12.3 | Low | Generally too weak to drive enamine formation effectively. |

Standardized Screening Protocol

Objective: Systematically identify the optimal solvent/additive combination for a new substrate class.

Phase 1: Solvent Screen (Fixed Conditions)

-

Conditions: 10 mol% Catalyst, Room Temp, 0.2 M concentration.

-

Solvents to Screen:

-

Toluene: (Non-polar, promotes tight ion-pairing).

-

DCM: (Polar aprotic, good solubility).

-

THF: (H-bond acceptor, disrupts aggregates).

-

Water/Brine: (For hydrophobic catalysts; "on-water" conditions).

-

Ionic Liquids: (Specialized cases for recycling).

-

Phase 2: Additive Screen (Best Solvent)

-